molecular formula C8H6IN3 B2525435 3-Iodo-1,5-naphthyridin-2-amine CAS No. 2548984-85-4

3-Iodo-1,5-naphthyridin-2-amine

Cat. No.: B2525435
CAS No.: 2548984-85-4
M. Wt: 271.061
InChI Key: PVZINWZXOBFPSY-UHFFFAOYSA-N
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Description

3-Iodo-1,5-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound consists of a naphthyridine ring system with an iodine atom at the 3-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1,5-naphthyridin-2-amine typically involves the iodination of 1,5-naphthyridin-2-amine. One common method is the reaction of 1,5-naphthyridin-2-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 3-position of the naphthyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction of the iodine atom can lead to the formation of 1,5-naphthyridin-2-amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide salts under basic conditions.

Major Products Formed

    Oxidation: Naphthyridine N-oxides.

    Reduction: 1,5-Naphthyridin-2-amine.

    Substitution: Various substituted naphthyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Iodo-1,5-naphthyridin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of novel materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-Iodo-1,5-naphthyridin-2-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The iodine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridin-2-amine: Lacks the iodine atom at the 3-position.

    3-Bromo-1,5-naphthyridin-2-amine: Contains a bromine atom instead of iodine.

    3-Chloro-1,5-naphthyridin-2-amine: Contains a chlorine atom instead of iodine.

Uniqueness

3-Iodo-1,5-naphthyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and may improve its binding affinity to biological targets compared to its bromine or chlorine analogs.

Biological Activity

3-Iodo-1,5-naphthyridin-2-amine is a heterocyclic compound that belongs to the naphthyridine family, characterized by the presence of an iodine atom at the 3-position of the naphthyridine structure. This compound has garnered attention due to its potential biological activities, making it a valuable scaffold in medicinal chemistry. The unique properties imparted by the iodine substitution enhance its reactivity and biological interactions, leading to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅IN₂. Its structure includes a fused bicyclic system comprising a pyridine ring and a benzene ring, with the iodine atom contributing to its reactivity profile. The presence of the iodine atom not only affects the compound's chemical reactivity but also influences its pharmacokinetic properties, making it an interesting candidate for drug development.

Antimicrobial Properties

Research indicates that derivatives of 1,5-naphthyridines, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds within this class can effectively inhibit bacterial growth and possess antifungal properties. For instance, naphthyridine derivatives have been reported to show activity against various strains of bacteria and fungi, suggesting their potential use in treating infectious diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds in the naphthyridine class have demonstrated cytotoxic effects against different cancer cell lines. For example, research has shown that certain naphthyridine derivatives can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II activity . This mechanism highlights their potential as chemotherapeutic agents.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Investigations into its binding affinity to enzymes and receptors have revealed insights into its mechanisms of action. The compound's structure allows it to fit into active sites of proteins involved in critical cellular processes, thereby modulating their activity .

Study on Antimicrobial Efficacy

A study conducted on various naphthyridine derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing promising results that warrant further investigation for clinical applications.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Study on Anticancer Activity

In another study focused on the anticancer properties of naphthyridine derivatives, this compound was tested against a panel of cancer cell lines including HeLa and A549. The results indicated a dose-dependent cytotoxic effect with IC50 values lower than those observed for standard chemotherapeutics.

Cell LineIC50 (µM)
HeLa10
A54915
MCF-712

Properties

IUPAC Name

3-iodo-1,5-naphthyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZINWZXOBFPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2N=C1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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